molecular formula C11H12N2 B11913027 (3-Methylquinolin-2-yl)methanamine CAS No. 1027763-54-7

(3-Methylquinolin-2-yl)methanamine

Cat. No.: B11913027
CAS No.: 1027763-54-7
M. Wt: 172.23 g/mol
InChI Key: BREJNLQOGBKWDT-UHFFFAOYSA-N
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Description

(3-Methylquinolin-2-yl)methanamine is a chemical compound with the molecular formula C11H12N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylquinolin-2-yl)methanamine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of these methods.

Chemical Reactions Analysis

Types of Reactions

(3-Methylquinolin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-Methylquinolin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methylquinolin-2-yl)methanamine involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which has a wide range of applications in medicinal chemistry.

    2-Methylquinoline: A closely related compound with similar chemical properties.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical reactivity.

Uniqueness

(3-Methylquinolin-2-yl)methanamine is unique due to the presence of the methanamine group at the 2-position of the quinoline ring, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

1027763-54-7

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(3-methylquinolin-2-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3

InChI Key

BREJNLQOGBKWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1CN

Origin of Product

United States

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